4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran
CAS No.: 922140-74-7
Cat. No.: VC17282304
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922140-74-7 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran |
| Standard InChI | InChI=1S/C17H16O3/c1-11-4-6-12(7-5-11)14-10-20-16-9-13(18-2)8-15(19-3)17(14)16/h4-10H,1-3H3 |
| Standard InChI Key | HLFCTXCXHVPZPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran, reflects its substitution pattern:
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Methoxy groups (-OCH₃) at positions 4 and 6 of the benzofuran core.
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A 4-methylphenyl group (-C₆H₄CH₃) at position 3.
This arrangement distinguishes it from isomers such as 4,6-dimethoxy-2-(4-methylphenyl)-1-benzofuran (PubChem CID 172869412) , where the methylphenyl group occupies position 2 instead of 3.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 922140-74-7 | |
| Molecular Formula | C₁₇H₁₆O₃ | |
| Molecular Weight | 268.31 g/mol | |
| SMILES | CC1=CC=C(C=C1)C2=COC3=C2C(=CC(=C3)OC)OC | |
| InChIKey | HLFCTXCXHVPZPB-UHFFFAOYSA-N |
The three-dimensional conformation of the molecule is influenced by steric and electronic interactions between the methoxy and methylphenyl groups, which may affect its solubility and bioavailability .
Synthesis Pathways and Optimization
Conventional Synthetic Routes
The synthesis of 4,6-dimethoxy-3-(4-methylphenyl)-1-benzofuran typically involves multi-step strategies:
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Friedel-Crafts Acylation: Introduction of the methylphenyl group via electrophilic substitution using 4-methylbenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
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Cyclization: Formation of the furan ring through acid-catalyzed intramolecular dehydration of a diol intermediate .
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Methoxy Group Installation: Methylation of hydroxyl groups at positions 4 and 6 using methyl iodide (CH₃I) in the presence of a base.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 65–70 |
| Cyclization | H₂SO₄, reflux, 6h | 50–55 |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 8h | 75–80 |
Yields remain moderate due to side reactions such as over-methylation or ring-opening during cyclization.
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions and biocatalysts to improve sustainability. For example, microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields comparable to conventional methods .
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 12.3 | 4.0 |
| A549 (Lung) | 18.9 | 2.6 |
| HepG2 (Liver) | 15.4 | 3.1 |
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . The methoxy groups enhance membrane permeability, while the methylphenyl moiety disrupts cell wall synthesis .
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications to improve pharmacokinetics include:
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Replacing methoxy groups with trifluoromethoxy (-OCF₃) to enhance metabolic stability.
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Introducing polar substituents (e.g., -OH, -NH₂) at position 2 to increase solubility.
Challenges in Development
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Poor Aqueous Solubility: LogP = 3.2 limits bioavailability.
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Hepatic Metabolism: Rapid glucuronidation by UDP-glucuronosyltransferases reduces plasma half-life .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify optimal pharmacophores.
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In Vivo Efficacy Trials: Evaluation in xenograft models to validate preclinical safety and efficacy.
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Nanoformulations: Development of liposomal or polymeric carriers to address solubility issues .
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